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Compound of Interest

Compound Name: Di-m-tolyl-silan

Cat. No.: B15440892 Get Quote

Introduction

Di-m-tolyl-silane is an organosilane compound of interest in various fields of chemical

research, including organic synthesis and materials science. A thorough understanding of its

structural and electronic properties is crucial for its application. This guide provides a detailed

overview of the expected spectroscopic data for Di-m-tolyl-silane, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. As complete experimental

spectra for this specific compound are not readily available in public databases, this guide

presents predicted data based on the analysis of closely related compounds and established

spectroscopic principles for organosilanes. Detailed experimental protocols for acquiring such

data are also provided.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Di-m-tolyl-silane. These

predictions are derived from data reported for analogous compounds, such as triethyl(m-

tolyl)silane, and general knowledge of spectroscopic correlations.

Table 1: Predicted ¹H NMR Spectroscopic Data for Di-m-tolyl-silane
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Si-H₂ ~4.5 - 5.5 Singlet -

Aromatic C-H ~7.0 - 7.5 Multiplet -

Methyl (CH₃) ~2.3 - 2.4 Singlet -

Table 2: Predicted ¹³C NMR Spectroscopic Data for Di-m-tolyl-silane

Carbon Predicted Chemical Shift (δ, ppm)

C-Si (ipso) ~130 - 135

Aromatic C-H ~128 - 138

Aromatic C-CH₃ ~138 - 142

Methyl (CH₃) ~21 - 22

Table 3: Predicted Infrared (IR) Absorption Bands for Di-m-tolyl-silane

Functional Group
Predicted Absorption
Range (cm⁻¹)

Vibration Type

Si-H 2100 - 2200 Stretching

Aromatic C-H 3000 - 3100 Stretching

Aliphatic C-H (in CH₃) 2850 - 3000 Stretching

Aromatic C=C 1450 - 1600 Stretching

Si-C 1100 - 1250 Stretching

C-H (Aromatic) 690 - 900 Bending (Out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for Di-m-tolyl-silane
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m/z Proposed Fragment

212 [M]⁺ (Molecular Ion)

121 [M - C₇H₇]⁺ (Loss of a tolyl group)

91 [C₇H₇]⁺ (Tolyl cation)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for

an organosilane like Di-m-tolyl-silane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of Di-m-tolyl-silane in approximately 0.6-0.7 mL of a deuterated solvent

(e.g., CDCl₃, C₆D₆, or Acetone-d₆). The choice of solvent should be based on the solubility

of the compound and the desired resolution of the spectra.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2

seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise

ratio.

Process the raw data by applying a Fourier transform, phasing the spectrum, and

integrating the signals.

¹³C NMR Spectroscopy:
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Acquire the ¹³C NMR spectrum on the same spectrometer.

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each

unique carbon atom.

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5

seconds) are typically required due to the lower natural abundance and smaller

gyromagnetic ratio of the ¹³C nucleus.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid

between two salt plates (e.g., NaCl or KBr).

Alternatively, the compound can be dissolved in a suitable solvent (e.g., CCl₄ or CS₂) to

obtain a solution spectrum. The solvent should be transparent in the IR region of interest.

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample

with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Acquire a background spectrum of the empty sample holder (or the pure solvent).

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization:
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Introduce a small amount of the sample into the mass spectrometer. For a volatile

compound, direct injection or a gas chromatography (GC-MS) inlet can be used. For less

volatile compounds, a direct insertion probe may be utilized.

Electron Ionization (EI) is a common method for the analysis of relatively small, stable

organic molecules. A standard electron energy of 70 eV is typically used.

Mass Analysis and Detection:

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

The detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized organosilane compound like Di-m-tolyl-silane.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of Di-m-
tolyl-silane.

To cite this document: BenchChem. [Spectroscopic Data of Di-m-tolyl-silane: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15440892#spectroscopic-data-of-di-m-tolyl-silane-
nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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